molecular formula C28H21BrClN3O4 B2430015 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313395-49-2

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2430015
CAS RN: 313395-49-2
M. Wt: 578.85
InChI Key: OPIVRLWGCRDIMW-UHFFFAOYSA-N
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Description

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrClN3O4 and its molecular weight is 578.85. The purity is usually 95%.
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Scientific Research Applications

Molecular Pharmacology and Receptor Interaction

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a representative member of a new class of N-methyl-d-aspartate (NMDA) receptor antagonists. It inhibits GluN2C- and GluN2D-containing receptors selectively, with a noncompetitive mechanism of action. The compound acts by inhibiting a pregating step without changing the stability of the open pore conformation, thus not affecting the channel closing rate. This molecule's activity and selective inhibition mechanism provide a basis for the development of targeted therapies in molecular pharmacology (Acker et al., 2011).

Synthesis and Antimicrobial Activity

The chemical structure and reactivity of this compound have been studied through various reactions like chlorination, bromination, and condensation. These studies have led to the creation of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones. These novel compounds have been structurally characterized and evaluated for their antimicrobial properties, indicating a potential use in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).

Antioxidant Efficiency in Lubricating Greases

This compound has been studied as part of a series of quinolinone derivatives synthesized for their antioxidant properties in lubricating greases. The antioxidant efficiency of these compounds was systematically evaluated, suggesting potential industrial applications in improving the longevity and performance of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of these compounds in developing new treatments for infections caused by various microorganisms (Ansari & Khan, 2017).

properties

CAS RN

313395-49-2

Molecular Formula

C28H21BrClN3O4

Molecular Weight

578.85

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H21BrClN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36)

InChI Key

OPIVRLWGCRDIMW-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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